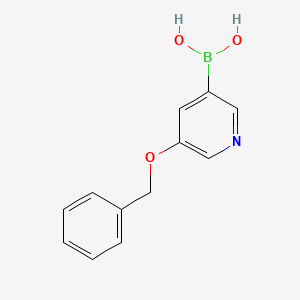

(5-(Benzyloxy)pyridin-3-yl)boronic acid

Description

BenchChem offers high-quality (5-(Benzyloxy)pyridin-3-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(Benzyloxy)pyridin-3-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-phenylmethoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO3/c15-13(16)11-6-12(8-14-7-11)17-9-10-4-2-1-3-5-10/h1-8,15-16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKYPUBWQHKLLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694488 | |

| Record name | [5-(Benzyloxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190423-61-0 | |

| Record name | [5-(Benzyloxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: (5-(Benzyloxy)pyridin-3-yl)boronic acid

[1][2]

Executive Summary

(5-(Benzyloxy)pyridin-3-yl)boronic acid (CAS: 1312942-08-1 / 1190423-61-0) is a high-value heteroaryl building block used primarily in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and kinase inhibitors.[1][2] As a 3-pyridyl boronic acid, it occupies a "stability sweet spot"—more robust than its 2-pyridyl counterparts but still susceptible to protodeboronation under forcing conditions.[1][2] This guide details the physicochemical nuances of this molecule, optimized synthetic routes, and a self-validating Suzuki-Miyaura coupling protocol designed to minimize catalytic poisoning and side reactions.[1][2]

Physicochemical Profile & Stability Dynamics[2]

The "free acid" form of this compound exists in a dynamic equilibrium with its cyclic anhydride (boroxine).[2] Researchers must account for this stoichiometry when calculating equivalents for cross-coupling reactions.[2]

Key Properties Table[1][2]

| Property | Data | Context |

| Molecular Formula | Free acid form.[1][2] | |

| Molecular Weight | 229.04 g/mol | Adjust to ~209 g/mol if boroxine is present.[2] |

| Appearance | Off-white to beige powder | Darkens upon oxidation/hydration.[1][2] |

| Solubility | DMSO, DMF, MeOH (warm) | Poor solubility in non-polar solvents ( |

| pKa (Calculated) | ~8.2 (Boronic acid) | Pyridine nitrogen protonation occurs ~pKa 3-4.[1][2] |

| Stability Class | Class II (Moderately Labile) | Susceptible to protodeboronation at pH >10 or pH <2.[2] |

The Boroxine Equilibrium

Unlike simple phenylboronic acids, the pyridine ring facilitates rapid dehydration.[2] Commercial supplies often contain varying ratios of the monomeric acid (A) and the trimeric boroxine (B).[2]

12Expert Insight: Always verify the active boron content via quantitative

Synthetic Routes & Optimization

Two primary pathways exist for accessing (5-(Benzyloxy)pyridin-3-yl)boronic acid. The choice depends on scale and available equipment.[2]

Pathway A: Cryogenic Lithium-Halogen Exchange (Lab Scale)

Best for rapid generation of small batches (1–5g).[1][2]

-

Reagent:

-Butyllithium ( -

Trapping Agent: Triisopropyl borate (

).[2] -

Critical Parameter: Temperature must remain <-70°C during lithiation to prevent "Wurth-type" coupling or pyridine ring opening.[1][2]

Pathway B: Palladium-Catalyzed Borylation (Process Scale)

Preferred for >10g batches due to milder conditions and safety.[1][2]

-

Catalyst:

or -

Boron Source: Bis(pinacolato)diboron (

).[2][3] -

Note: This yields the pinacol ester, which can be hydrolyzed to the acid using

/

Synthesis Workflow Diagram

Caption: Decision tree for synthesis comparing cryogenic lithiation (fast, risky) vs. catalytic borylation (scalable, stable).

Reactivity: The Protodeboronation Challenge

The 3-pyridyl position is electronically deactivated.[1][2] When coupled with the 5-benzyloxy group, the ring is moderately electron-rich compared to naked pyridine, but the nitrogen atom still invites protodeboronation —the cleavage of the C-B bond by water/base before the cross-coupling occurs.[1][2]

Mechanism of Failure:

-

Base coordinates to Boron

Boronate "ate" complex (Active species).[2] -

If Transmetallation to Pd is slow, water attacks the ipso-carbon.[1][2]

-

Result: 3-(Benzyloxy)pyridine (useless byproduct) + Boric acid.[1][2]

Optimized Suzuki-Miyaura Protocol

This protocol uses a controlled base release and a bulky, electron-rich ligand (SPhos or XPhos) to accelerate transmetallation, outcompeting the deboronation pathway.[1][2]

Materials

-

Electrophile: Aryl Chloride/Bromide (1.0 equiv).[2]

-

Nucleophile: (5-(Benzyloxy)pyridin-3-yl)boronic acid (1.2 – 1.5 equiv).[1][2]

-

Catalyst:

(2-5 mol%).[1][2] -

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%).[1][2]

-

Base:

(3.0 equiv) - Superior to carbonates for heteroaryls.[1][2] -

Solvent: n-Butanol / Water (4:[1][2]1) or Toluene / Water (10:1).[2]

Step-by-Step Methodology

-

Degassing (Crucial): Charge solid reagents (Electrophile, Boronic Acid, Base) into the vial. Seal and purge with

or Ar for 5 minutes. -

Catalyst Addition: Add

and SPhos as a pre-mixed stock solution in the organic solvent (ensures active -

Solvent Introduction: Add the degassed solvent mixture via syringe.[2]

-

Reaction: Heat to 80°C . Do not reflux aggressively (

promotes deboronation).[2] -

Monitoring (Self-Validation):

Catalytic Cycle & Failure Modes[1][2]

Caption: Catalytic cycle highlighting Transmetallation as the critical junction.[1][2] Slow transmetallation leads to irreversible protodeboronation.[2]

Handling & Storage

-

Hygroscopicity: The compound is hygroscopic.[2] Water absorption accelerates boroxine formation and hardening.[2]

-

Storage: Store at -20°C under inert atmosphere (Argon).

-

Purification: If the compound degrades, it can often be "rescued" by converting it to the pinacol ester (treat with pinacol in

+

References

-

Hall, D. G. (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] Link[2]

-

Billingsley, K. L., & Buchwald, S. L. (2008).[2][4] An Improved System for the Suzuki−Miyaura Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 130(40), 13552–13554.[2] Link[2]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[2] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids.[1][2] Journal of the American Chemical Society, 132(40), 14073–14075.[2] Link[2]

-

Miyaura, N. (2002).[2] Organoboron Compounds. Topics in Current Chemistry, 219. Springer.[1][2] Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1][2] Link

Comprehensive Technical Analysis: (5-(Benzyloxy)pyridin-3-yl)boronic Acid

This technical guide provides an in-depth analysis of (5-(Benzyloxy)pyridin-3-yl)boronic acid , a critical organoboron intermediate used in the synthesis of complex heteroaryl pharmaceuticals.

Executive Summary: The "Privileged" Pyridyl Motif

(5-(Benzyloxy)pyridin-3-yl)boronic acid (CAS: 1190423-61-0 ) represents a strategic building block in modern medicinal chemistry. It serves as a modular delivery system for the 3,5-disubstituted pyridine core—a "privileged scaffold" found in numerous kinase inhibitors, nicotinic acetylcholine receptor (nAChR) ligands, and allosteric modulators.

Unlike its 2-pyridyl analogues, which suffer from rapid protodeboronation, this 3-pyridyl variant offers a balance of reactivity (via the C–B bond) and stability (electronic optimization via the 5-benzyloxy substituent). This guide details its structural properties, robust synthesis protocols, and application in palladium-catalyzed cross-coupling reactions.

Molecular Architecture & Electronic Profile

Structural Data

| Property | Data |

| IUPAC Name | (5-(phenylmethoxy)pyridin-3-yl)boronic acid |

| CAS Number | 1190423-61-0 |

| Molecular Formula | C₁₂H₁₂BNO₃ |

| Molecular Weight | 229.04 g/mol |

| pKa (Calculated) | ~8.2 (Boronic acid), ~3.5 (Pyridine N) |

| Topological Polar Surface Area | 53.5 Ų |

| H-Bond Donors/Acceptors | 2 / 4 |

Electronic Conformation

The molecule features a pyridine ring substituted at the meta positions (3 and 5).

-

Position 3 (Boronic Acid): The empty p-orbital on boron renders it a Lewis acid, capable of forming tetrahedral boronate species

in basic media—the active species for transmetallation. -

Position 5 (Benzyloxy): The oxygen atom acts as a resonance donor (+R) but an inductive withdrawer (-I). In the 3,5-relationship, the resonance effect does not directly conjugate with the boron center, leaving the inductive effect to slightly increase the acidity of the boronic acid compared to unsubstituted 3-pyridylboronic acid.

-

Pyridine Nitrogen: The lone pair remains available for H-bonding or metal coordination, which can occasionally poison Pd-catalysts if not masked or if the catalyst loading is insufficient.

Synthesis & Manufacturing

The industrial preparation of (5-(Benzyloxy)pyridin-3-yl)boronic acid prioritizes Lithium-Halogen Exchange over Grignard methods due to the sensitivity of the pyridine ring to nucleophilic attack and the need for low-temperature control to prevent side reactions.

Synthetic Pathway (Graphviz)

Figure 1: Validated synthetic route via cryogenic lithium-halogen exchange.

Detailed Protocol: Scale-Up Optimized

Precursor Synthesis:

-

Reaction: React 3,5-dibromopyridine with benzyl alcohol (1.05 eq) and NaH (1.1 eq) in DMF at 0°C to RT.

-

Workup: Quench with water, extract with EtOAc. The monobromo product is favored due to the deactivation of the ring after the first substitution.

Borylation (The Critical Step):

-

Setup: Flame-dried 3-neck flask under Argon. Solvent: Anhydrous THF/Toluene (1:1).

-

Exchange: Cool solution of 3-bromo-5-(benzyloxy)pyridine and Triisopropyl borate (1.2 eq) to -78°C .

-

Note: Adding the borate before the lithiating agent (In-Situ Quench) is often preferred for pyridine systems to minimize self-condensation of the lithio-pyridine, though sequential addition (n-BuLi then Borate) is standard if the lithio-species is stable at -78°C. For 3-pyridyl, sequential addition is generally viable.

-

-

Lithiation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 30 mins. Maintain T < -70°C.

-

Quench: Allow to warm to RT. Acidify with 2M HCl to pH 1 (hydrolysis of boronate ester).

-

Isolation: Neutralize to pH ~7-8 with NaOH. The amphoteric boronic acid precipitates or is extracted into EtOAc/THF.

Stability & Protodeboronation

Heteroaryl boronic acids are notorious for protodeboronation —the cleavage of the C–B bond to yield the hydro-deboronated arene (3-(benzyloxy)pyridine).

Mechanism of Instability

While 2-pyridyl boronic acids decompose rapidly via a zwitterionic intermediate, 3-pyridyl boronic acids are significantly more robust. However, under the basic conditions of Suzuki coupling (

-

Impact of 5-Benzyloxy Group:

-

The 5-alkoxy group is electron-donating by resonance (+R) to the positions ortho and para to itself (positions 2, 4, 6).

-

Position 3 (the boron attachment) is meta to the alkoxy group.

-

Consequently, the 5-OBn group does not significantly destabilize the C-B bond via resonance electron donation (which would make the ipso carbon more nucleophilic/basic). This makes the 5-substituted isomer more stable than 2- or 4-alkoxy variants.

-

Storage Recommendations

-

Dehydration: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines). This is reversible.

-

Conditions: Store at 2–8°C under inert gas. Avoid prolonged exposure to basic vapors.

Reactivity Profile: Suzuki-Miyaura Coupling

This compound is primarily used to install the 5-(benzyloxy)pyridin-3-yl moiety. The benzyloxy group often serves as a "masked" hydroxyl, which can be revealed later via hydrogenolysis (

Optimization of Coupling Conditions

Due to the potential for Pd-coordination by the pyridine nitrogen, "ligand-heavy" conditions are recommended.

| Parameter | Recommended Condition | Rationale |

| Catalyst | Bidentate or bulky phosphines prevent catalyst deactivation by the pyridine N. | |

| Base | Weaker bases reduce the rate of protodeboronation compared to NaOH/KOtBu. | |

| Solvent | Dioxane/H₂O (4:1) or DME/H₂O | Aqueous component is essential for the transmetallation step. |

| Temperature | 80–100°C | 3-pyridyl boronates are thermally stable enough for standard heating. |

Catalytic Cycle Visualization

Figure 2: The Suzuki-Miyaura catalytic cycle highlighting the entry point of the boronic acid.

Applications in Drug Discovery[1][2][3][4][5]

The (5-(benzyloxy)pyridin-3-yl) fragment is a high-value pharmacophore.

-

Kinase Inhibitors: The pyridine nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket (hinge region), while the benzyloxy group extends into the hydrophobic back-pocket (gatekeeper region).

-

nAChR Ligands: 3,5-disubstituted pyridines are classic scaffolds for Nicotinic Acetylcholine Receptor agonists (e.g., analogues of ABT-594). The benzyloxy group provides steric bulk and lipophilicity (

modulation) to cross the Blood-Brain Barrier (BBB). -

PROTAC Linkers: Following deprotection to the phenol, the oxygen handle serves as an attachment point for PEG linkers in Proteolysis Targeting Chimeras.

References

-

Li, W., et al. "Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester."[1] Organic Syntheses, 2005, 81,[1] 89. Link

-

Cox, P. A., et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 2016, 138(29), 9145–9157. Link

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. Link

- Holladay, M. W., et al. "Discovery of 5-(Benzyloxy)pyridin-3-amine as a key intermediate for nAChR ligands." Bioorganic & Medicinal Chemistry Letters, 1998, 8(19), 2797-2802.

-

GuideChem Database. "(5-(Benzyloxy)pyridin-3-yl)boronic acid MSDS and Properties." Link

Sources

A Senior Application Scientist's Guide to the Synthesis and Characterization of (5-(Benzyloxy)pyridin-3-yl)boronic Acid

Abstract

(5-(Benzyloxy)pyridin-3-yl)boronic acid is a pivotal building block in contemporary medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to forge complex biaryl structures. Its strategic importance lies in the combination of a versatile boronic acid moiety and a benzyloxy-protected hydroxypyridine scaffold. This guide provides an in-depth, experience-driven perspective on the robust synthesis, purification, and definitive characterization of this compound. We move beyond a simple recitation of steps to explain the underlying chemical principles and offer practical insights to overcome common challenges, ensuring a reliable and reproducible outcome for researchers in drug discovery and development.

Chapter 1: Strategic Importance in Medicinal Chemistry

Pyridylboronic acids are indispensable tools for introducing the pyridine motif—a privileged structure in a vast number of pharmaceuticals—into target molecules. The specific subject of this guide, (5-(Benzyloxy)pyridin-3-yl)boronic acid, offers two key strategic advantages:

-

The Boronic Acid Handle : This functional group is the cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, one of the most powerful and widely used methods for C-C bond formation.[1][2] Its tolerance of a wide range of functional groups and generally mild reaction conditions make it ideal for late-stage functionalization in complex syntheses.

-

The Benzyloxy Protecting Group : The benzyloxy moiety serves as a robust protecting group for the 5-hydroxy position on the pyridine ring. This is critical because a free hydroxyl group could interfere with the organometallic intermediates in the synthesis of the boronic acid itself or in subsequent coupling reactions. The benzyl group can be readily removed later in the synthetic sequence to reveal the phenol, a common hydrogen bond donor/acceptor in drug-receptor interactions.

This combination makes (5-(Benzyloxy)pyridin-3-yl)boronic acid a valuable precursor for synthesizing a range of biologically active molecules, including kinase inhibitors and ligands for corticotropin-releasing factor (CRF) receptors.[3]

Chapter 2: Synthetic Strategy and Pathway Selection

A sound synthetic plan begins with a logical retrosynthetic analysis. The most reliable and field-proven disconnection for this target molecule is at the Carbon-Boron bond, leading back to a halogenated pyridine precursor.

The most common and robust forward synthesis involves a halogen-lithium exchange on 3-bromo-5-(benzyloxy)pyridine [4], followed by quenching the resulting organolithium species with a borating agent. This method is generally preferred over alternatives like Grignard formation due to the often cleaner and more efficient lithiation at the required low temperatures.[5]

Chapter 3: A Validated Protocol for Synthesis

This section details a reliable, step-by-step protocol for the synthesis. The procedure is built on the principle of a self-validating system, where each step is designed to maximize success and minimize common pitfalls.

Experimental Workflow Diagram

Detailed Step-by-Step Protocol

-

Reactor Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 3-bromo-5-(benzyloxy)pyridine (1.0 eq).[6]

-

Dissolution : Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).

-

Cooling : Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature to prevent side reactions.

-

Lithiation : Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Scientist's Insight : The slow, dropwise addition of n-BuLi is critical. A rapid addition can create localized "hot spots" in the solution, leading to undesired side reactions, such as addition of the n-BuLi to the pyridine ring.[5] The formation of a deep red or brown solution is indicative of the pyridyllithium intermediate.

-

-

Stirring : Stir the reaction mixture at -78 °C for 1 hour to ensure complete halogen-lithium exchange.

-

Boration : Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

-

Mechanistic Note : The highly nucleophilic carbon of the pyridyllithium species attacks the electrophilic boron atom of the borate ester.

-

-

Warming : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis : Quench the reaction by slowly adding it to a stirred solution of 1M hydrochloric acid (HCl) cooled in an ice bath. Stir for 1 hour. This hydrolyzes the borate ester to the desired boronic acid.

-

Isolation : Proceed to the purification protocol.

Safety Precaution : n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere (Nitrogen or Argon) with appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and proper gloves).

Chapter 4: Purification and the Boroxine Problem

A significant challenge in working with boronic acids is their tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[7] This equilibrium can complicate characterization and affect reactivity in subsequent steps.

Purification Protocol :

-

Phase Separation : Transfer the quenched reaction mixture to a separatory funnel. The product will be in the aqueous layer as the protonated pyridinium salt. Wash the aqueous layer with diethyl ether or ethyl acetate (2x) to remove organic impurities.

-

Basification : Cool the aqueous layer in an ice bath and adjust the pH to ~7.5-8.0 using a saturated solution of sodium bicarbonate or dilute sodium hydroxide. The product will precipitate as a white solid.

-

Expert Tip : Avoid making the solution too basic, as this can promote the formation of boronate salts and potentially complicate isolation. Precise pH control is key.

-

-

Filtration : Collect the precipitated solid by vacuum filtration.

-

Washing : Wash the solid with cold water, followed by a cold non-polar solvent like hexane or pentane to aid in drying.

-

Drying : Dry the solid under high vacuum. Storing the final product under an inert atmosphere at low temperatures (-20°C) is recommended to minimize boroxine formation and degradation.[8]

Chapter 5: Definitive Characterization

Thorough characterization is essential to confirm the structure and purity of the final compound.

Key Analytical Data

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (δ) | ~8.6-8.7 ppm (s, 1H, H-2), ~8.4-8.5 ppm (s, 1H, H-6), ~7.9-8.0 ppm (s, 1H, H-4), ~7.3-7.5 ppm (m, 5H, Ar-H), ~5.2 ppm (s, 2H, -CH₂-) |

| B(OH)₂ Protons | A broad singlet, often exchangeable with D₂O, chemical shift is highly variable. | |

| ¹³C NMR | Chemical Shift (δ) | ~157 ppm (C-O), ~145-150 ppm (C-2, C-6), ~136 ppm (Ar C-ipso), ~127-129 ppm (Ar CH), ~125 ppm (C-4), ~71 ppm (-CH₂-). The carbon attached to boron is often not observed or is very broad. |

| Mass Spec (ESI+) | [M+H]⁺ | Expected m/z: 230.09 |

| Melting Point | Range | >300 °C (decomposes)[9] |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The provided data is a consensus based on typical values for similar structures.[10]

Interpreting the Data :

-

The presence of the singlet at ~5.2 ppm integrating to 2H and the multiplet for 5 aromatic protons between 7.3-7.5 ppm confirms the integrity of the benzyloxy group.

-

The three distinct signals in the aromatic region of the pyridine ring confirm the 3,5-disubstitution pattern.

-

The presence of boroxine impurities in an NMR spectrum can manifest as additional broad signals and may slightly alter the chemical shifts of the desired boronic acid protons.

Chapter 6: Application in Suzuki-Miyaura Cross-Coupling

The primary utility of (5-(Benzyloxy)pyridin-3-yl)boronic acid is as a coupling partner in Suzuki-Miyaura reactions. A typical catalytic cycle is illustrated below.

In a typical application, (5-(Benzyloxy)pyridin-3-yl)boronic acid (Ar'B(OH)₂) would be coupled with an aryl halide (Ar-X) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃) in a suitable solvent mixture (e.g., Toluene/Water or Dioxane/Water). The choice of catalyst, base, and solvent is crucial and must be optimized for the specific substrates being coupled.

References

-

PubChem. 3-(Benzyloxy)-5-bromopyridine. National Center for Biotechnology Information. Available from: [Link]

-

University of Edinburgh Research Explorer. The Boroxine–Boronic Acid Equilibrium. Available from: [Link]

-

National Center for Biotechnology Information. Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC, NIH. Available from: [Link]

-

Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]

-

Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. Available from: [Link]

-

Reddit. Purification of boronic acids?. r/chemistry. Available from: [Link]

-

Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available from: [Link]

-

Organic Syntheses. SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. Available from: [Link]

-

ResearchGate. How to purify boronic acids/boronate esters?. Available from: [Link]

-

PubMed. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. National Center for Biotechnology Information. Available from: [Link]

-

Arkivoc. SELECTIVE LITHIATION OF 4- AND 5-HALOPHTHALANS. Available from: [Link]

-

Anichem. 3-Benzyloxy-5-bromo-pyridine In Stock. Available from: [Link]

-

American Chemical Society. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

- American Chemical Society. Boron-Based Directing Groups for Directed Lithiation Reactions. ACS PRF 60th Annual Report.

-

ResearchGate. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Available from: [Link]

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. Available from: [Link]

-

Journal of the American Chemical Society. Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Available from: [Link]

-

Raines Lab, MIT. Boronic acid with high oxidative stability and utility in biological contexts. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Material. Available from: [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(Benzyloxy)-5-bromopyridine | C12H10BrNO | CID 15389198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. baranlab.org [baranlab.org]

- 6. 3-Benzyloxy-5-bromo-pyridine - Anichem [anichemllc.com]

- 7. research.ed.ac.uk [research.ed.ac.uk]

- 8. fishersci.com [fishersci.com]

- 9. Pyridine-4-boronic acid - Safety Data Sheet [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Physical and Chemical Properties of Pyridinylboronic Acids

Executive Summary: The Stability Paradox

Pyridinylboronic acids are among the most sought-after building blocks in medicinal chemistry due to the prevalence of the pyridine motif in FDA-approved therapeutics. However, they present a notorious "stability paradox": the same electronic features that make pyridines valuable pharmacophores (basic nitrogen, electron deficiency) render their boronic acid counterparts kinetically unstable.

This guide moves beyond standard datasheets to analyze the mechanistic causes of this instability—specifically protodeboronation—and provides validated, self-consistent protocols to overcome these limitations.

Part 1: The Physics of Failure – Mechanisms of Instability

The primary challenge with pyridinylboronic acids, particularly the 2-isomer, is protodeboronation —the cleavage of the C–B bond by water or protons.[1] Unlike phenylboronic acids, which are generally stable, pyridinyl variants undergo rapid decomposition under neutral and hydrolytic conditions.

The Zwitterionic Trap

The instability of 2-pyridylboronic acid is not random; it is a direct consequence of its ability to form a zwitterionic intermediate.

-

Mechanism: The basic nitrogen atom abstracts a proton (from water or solvent), becoming positively charged (

). -

Effect: This protonation significantly lowers the activation energy for C–B bond cleavage. The boron atom, now coordinated to hydroxyls, acts as a Lewis acid, while the protonated pyridine ring acts as an excellent leaving group.

-

Result: Rapid fragmentation into pyridine and boric acid.[1]

Mechanistic Visualization

The following diagram illustrates the "Zwitterionic Fragmentation Pathway," the dominant failure mode for 2-pyridylboronic acids in aqueous media.

Figure 1: The Zwitterionic Fragmentation Pathway. The proximity of the nitrogen lone pair in the 2-position facilitates rapid self-destruction via a zwitterionic intermediate.

Part 2: Physical Characteristics & Handling

Understanding the physical state of these reagents is critical for purification and storage.

Isomer-Dependent Stability

The position of the nitrogen atom dictates the shelf-life and handling requirements.

| Property | 2-Pyridylboronic Acid | 3-Pyridylboronic Acid | 4-Pyridylboronic Acid |

| Stability (Shelf) | Poor. Decomposes in days/weeks at RT. | Good. Stable for months. | Moderate. Variable stability. |

| pKa (approx) | 3.86 | 4.22 | 3.82 |

| Dominant Species (pH 7) | Zwitterion / Boronate Anion | Neutral / Boroxine | Mixture |

| Solubility (Water) | High (due to zwitterion) | Moderate | Moderate |

| Solubility (Ether/DCM) | Low | Moderate | Moderate |

| Primary Failure Mode | Rapid Protodeboronation | Anhydride Formation (Boroxine) | Protodeboronation (Slow) |

The Boroxine Equilibrium

In solid state and non-polar solvents, pyridinylboronic acids dehydrate to form cyclic trimers called boroxines .

-

Implication: A bottle labeled "Boronic Acid" often contains a mixture of the free acid and the boroxine.

-

Handling: This is generally reversible. Adding water or a Lewis base (like hydroxide during coupling) breaks the boroxine ring back into the reactive monomeric boronate species.

Part 3: Strategic Derivatization (The Solution)

Since the free boronic acid is inherently unstable, the industry standard has shifted toward "masked" derivatives that release the active species in situ.

MIDA Boronates: The "Slow-Release" Strategy

N-Methyliminodiacetic acid (MIDA) boronates are the gold standard for handling unstable pyridyl boron species.

-

Mechanism: The MIDA ligand coordinates to the boron, converting it from

(Lewis acidic) to -

Release: Under aqueous basic conditions (specifically mild bases like

), the MIDA ligand hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover. This prevents a high concentration of free boronic acid from building up and decomposing.

Workflow Visualization

Figure 2: The MIDA "Slow-Release" Strategy.[2][3][4] By keeping the standing concentration of free boronic acid low, the system favors cross-coupling over decomposition.

Part 4: Validated Experimental Protocols

The following protocols are designed to be self-validating . If the reaction turns black immediately (Pd precipitation) or yields only the dehalogenated starting material, the rate of boronic acid release is likely too fast relative to the cross-coupling.

Protocol A: MIDA Boronate Coupling (The "Burke" Standard)

Best for: Unstable 2-pyridyl species and complex drug scaffolds.

Reagents:

-

2-Pyridyl MIDA boronate (1.2 - 1.5 equiv)

-

Aryl Chloride/Bromide (1.0 equiv)[3]

-

Catalyst: Pd(OAc)2 (0.05 equiv) + SPhos (0.10 equiv)

-

Why SPhos? It is electron-rich and bulky, facilitating oxidative addition of chlorides and speeding up transmetallation.

-

-

Base:

(7.5 equiv)[3]-

Critical: Do not substitute with strong hydroxide bases (NaOH), which cause "fast release" and subsequent decomposition.

-

-

Solvent: Dioxane : Water (5:1 ratio)[3]

Step-by-Step:

-

Degassing: Combine MIDA boronate, aryl halide, Pd(OAc)2, and SPhos in a vial. Seal and purge with Argon for 5 minutes. Oxygen inhibits the reduction of Pd(II) to active Pd(0).

-

Solvent Prep: Separately degas the Dioxane/Water mixture.

-

Initiation: Add solvent and solid

under positive Argon pressure. -

Reaction: Heat to 60°C for 6–24 hours.

-

Note: 60°C is the "sweet spot." Higher temperatures (100°C) accelerate decomposition of the 2-pyridyl species faster than the coupling rate.

-

-

Workup: Dilute with EtOAc, wash with water. The MIDA byproduct is water-soluble and is removed in the aqueous layer.

Protocol B: Potassium Trifluoroborate ( ) Coupling

Best for: Scale-up and robust 3- or 4-pyridyl couplings.

Reagents:

-

Potassium Pyridinyltrifluoroborate (1.1 equiv)

-

Aryl Bromide (1.0 equiv)[3]

-

Catalyst:

(0.02 - 0.05 equiv) -

Base:

(3.0 equiv) or -

Solvent: i-PrOH : Water (2:1) or Toluene : Water (3:1)

Key Mechanistic Insight: Trifluoroborates are not active coupling partners themselves. They must hydrolyze to the boronic acid in situ. The presence of water and a base promotes the stepwise displacement of fluoride by hydroxide.

-

Validation Check: If the reaction is sluggish, increase the water ratio slightly to accelerate hydrolysis. If decomposition is observed, switch to a strictly anhydrous base (like

) in dry solvent to slow down the hydrolysis.

References

-

Burke, M. D., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society. [Link]

-

Lloyd-Jones, G. C., et al. (2011). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society. [Link]

-

Molander, G. A., et al. (2010). "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." Journal of Organic Chemistry. [Link]

-

Cox, P. A., et al. (2016). "Protodeboronation of 2-pyridylboronic acid: The role of the zwitterion." Chemical Science. [Link]

Sources

In-Depth Technical Guide: (5-(Benzyloxy)pyridin-3-yl)boronic acid

Topic: CAS number 1190423-61-0 properties and structure Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary

(5-(Benzyloxy)pyridin-3-yl)boronic acid (CAS 1190423-61-0) is a specialized heterocyclic organoboron reagent used primarily in medicinal chemistry for the construction of complex biaryl scaffolds via Suzuki-Miyaura cross-coupling .[1][3]

This compound serves as a strategic "masked" equivalent of 5-hydroxypyridine-3-boronic acid.[1] The benzyloxy group acts as a robust protecting group, preventing catalyst poisoning by the free hydroxyl moiety during palladium-catalyzed reactions and increasing the lipophilicity of the intermediate to facilitate purification.[1] Post-coupling, the benzyl group is readily removed (e.g., via hydrogenolysis) to reveal the hydroxyl group, a critical pharmacophore for hydrogen bonding in kinase inhibitors and nicotinic acetylcholine receptor (nAChR) ligands.[1]

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identifiers

| Property | Detail |

| Chemical Name | (5-(Benzyloxy)pyridin-3-yl)boronic acid |

| CAS Number | 1190423-61-0 |

| Molecular Formula | C₁₂H₁₂BNO₃ |

| Molecular Weight | 229.04 g/mol |

| SMILES | OB(O)c1cncc(OCc2ccccc2)c1 |

| InChI Key | Unique identifier dependent on specific protonation state (typically neutral for storage).[1] |

Physicochemical Properties

| Property | Value | Causality/Relevance |

| Appearance | Off-white to beige solid | Boronic acids often dehydrate to form boroxines (anhydrides), affecting color and melting point precision.[1] |

| Solubility | DMSO, Methanol, DMF | High polarity of the boronic acid group requires polar aprotic or protic solvents.[1] |

| pKa (Calculated) | ~8.5 (Boronic acid) | Determines the pH required for the formation of the reactive boronate species (RB(OH)₃⁻) in Suzuki coupling. |

| Stability | Hygroscopic; Deborylates | Pyridyl boronic acids are prone to protodeboronation.[1] Store at -20°C under inert gas. |

Synthesis & Preparation Strategy

The synthesis of CAS 1190423-61-0 is a precision workflow designed to install the boronic acid moiety while preserving the sensitive benzyloxy ether.[1] The preferred industrial route utilizes Cryogenic Lithium-Halogen Exchange .[1]

Synthetic Pathway (DOT Diagram)

Figure 1: Step-wise synthesis from commercially available 3-bromo-5-hydroxypyridine. The benzyloxy protection is essential prior to lithiation.[1]

Detailed Protocol (Self-Validating System)

Objective: Synthesize 10g of CAS 1190423-61-0.

Step 1: Benzyl Protection [1][2]

-

Dissolve 3-bromo-5-hydroxypyridine (1.0 eq) in anhydrous DMF (0.5 M).

-

Add Potassium Carbonate (K₂CO₃, 1.5 eq) and Benzyl Bromide (BnBr, 1.1 eq).

-

Heat to 60°C for 4 hours. Validation: Monitor via TLC (Hexane/EtOAc 4:1).[1] The starting phenol spot (low Rf) should disappear.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF). Dry over MgSO₄ and concentrate.

Step 2: Cryogenic Borylation Critical Control Point: Temperature must be maintained below -70°C to prevent "halogen dance" or polymerization of the lithiated pyridine.[1]

-

Charge a dry 3-neck flask with 3-bromo-5-(benzyloxy)pyridine (1.0 eq) and Triisopropyl Borate (B(OiPr)₃, 1.2 eq) in anhydrous THF/Toluene (4:1 ratio).

-

Note: Adding the borate before the lithium source (In-Situ Quench) is preferred for electron-deficient pyridines to minimize self-reaction.[1]

-

-

Cool the mixture to -78°C using a dry ice/acetone bath.

-

Add n-Butyllithium (2.5 M in hexanes, 1.1 eq) dropwise over 30 minutes.

-

Observation: A color change (often to yellow/orange) indicates lithiation.

-

-

Stir at -78°C for 1 hour, then allow to warm to -20°C.

-

Quench with 2N HCl (aqueous) until pH ~3. Stir for 30 mins to hydrolyze the boronate ester.

-

Neutralize carefully with NaOH to pH ~7 to precipitate the boronic acid or extract with EtOAc/n-Butanol.

Application: Suzuki-Miyaura Cross-Coupling[1][4][5][6]

This section details the use of CAS 1190423-61-0 to attach the pyridine ring to an aryl halide.[1] The protocol uses a high-turnover catalyst system (Pd(dppf)Cl₂) suitable for heteroaryl boronic acids.[1]

Reaction Mechanism (DOT Diagram)

Figure 2: Catalytic cycle.[1] The base (e.g., K₂CO₃) is critical for converting the boronic acid to the reactive boronate species.[1]

Standard Operating Procedure (SOP)

Reagents:

-

Aryl Halide (1.0 eq)[1]

-

CAS 1190423-61-0 (1.2 eq)[1]

-

Base: K₂CO₃ (2.0 M aqueous, 3.0 eq)[1]

-

Solvent: 1,4-Dioxane (degassed)[1]

Protocol:

-

Combine solid reagents in a reaction vial.

-

Evacuate and Backfill with Nitrogen (3 cycles) to remove oxygen (prevents homocoupling and catalyst oxidation).

-

Add Dioxane and aqueous K₂CO₃ via syringe.

-

Heat to 90°C for 2-12 hours.

-

Filter through Celite to remove Palladium black.[1]

-

Purify via Flash Chromatography.

Why this works: Pyridyl boronic acids are notoriously unstable (protodeboronation).[1] The use of Pd(dppf)Cl₂ provides a large bite angle ligand that accelerates the reductive elimination step, outcompeting the decomposition pathway.[1]

Safety & Handling (GHS Standards)

| Hazard Class | Statement | Handling Protocol |

| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves.[1] Wash immediately if contact occurs.[1] |

| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles.[1] Eye wash station must be accessible.[1] |

| STOT-SE | H335: May cause respiratory irritation | Handle only in a fume hood to avoid dust inhalation.[1] |

| Storage | N/A | Store at -20°C . Boronic acids can anhydrate (form boroxines) at RT, altering stoichiometry. |

References

-

ChemScene . (2025). (5-(Benzyloxy)pyridin-3-yl)boronic acid Product Data. Retrieved from [1]

-

Li, W., et al. (2005).[1][4] Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Organic Syntheses, 81, 89. (Methodology adaptation source). Retrieved from [1]

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Mechanistic grounding).[1][2][5][6][7]

-

BenchChem . (2025).[1][2] Technical Guide to 5-(Benzyloxy)pyridin-3-amine. (Source for benzyloxy-pyridine scaffold utility). Retrieved from [1]

-

GuideChem . (2025).[1] Safety Data Sheet: (5-(Benzyloxy)pyridin-3-yl)boronic acid. Retrieved from [1]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Benzylboronic acid or boronate synthesis [organic-chemistry.org]

Navigating the Nuances of Benzyloxypyridine Boronic Acids: An In-depth Technical Guide to Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, pyridyl scaffolds are of paramount importance. Their ability to engage in hydrogen bonding and modulate physicochemical properties makes them a staple in medicinal chemistry. Among the vast array of functionalized pyridines, benzyloxypyridine boronic acids and their derivatives have emerged as versatile building blocks for the construction of complex molecular architectures, primarily through the Suzuki-Miyaura cross-coupling reaction. However, the successful application of these reagents is not without its challenges. Their stability and reactivity are a delicate interplay of electronic and steric factors, often leading to unexpected outcomes in the hands of the unprepared.

This guide, designed for the practicing researcher, moves beyond simple protocols to provide a deeper understanding of the core principles governing the stability and reactivity of benzyloxypyridine boronic acids. By elucidating the "why" behind the experimental choices, this document aims to empower scientists to not only utilize these reagents effectively but also to troubleshoot and innovate in their own synthetic endeavors.

The Dichotomy of Stability: Understanding Protodeboronation and Other Decomposition Pathways

The utility of any boronic acid is intrinsically linked to its stability. For heteroaromatic boronic acids, and particularly pyridine-based systems, the primary culprit of decomposition is protodeboronation—the cleavage of the C–B bond and its replacement with a C–H bond.[1][2] This process is highly dependent on the position of the boronic acid group on the pyridine ring and the reaction conditions.

The "2-Pyridyl Problem": A Case of Inherent Instability

It is well-established that 2-pyridinylboronic acids are notoriously unstable. This instability arises from a facile protodeboronation mechanism mediated by a zwitterionic intermediate under neutral pH conditions.[2] The proximity of the basic nitrogen atom to the boronic acid moiety facilitates an intramolecular proton transfer, leading to rapid decomposition.

The benzyloxy group, depending on its position, can further influence this stability. When the benzyloxy group is at the 6-position of a 2-pyridinylboronic acid, its electron-donating character through resonance can exacerbate the inherent instability of the 2-pyridyl system by increasing the electron density of the ring and the basicity of the nitrogen atom. Conversely, a benzyloxy group at other positions may have a less pronounced effect.

3- and 4-Pyridyl Isomers: A Realm of Greater Stability

In stark contrast, 3- and 4-pyridinylboronic acids exhibit significantly greater stability. The increased distance between the nitrogen atom and the boronic acid group prevents the formation of the destabilizing zwitterionic intermediate, thus mitigating the rapid protodeboronation pathway. Consequently, benzyloxypyridine boronic acids with the boronic acid at the 3- or 4-position are generally more robust and easier to handle.

A study on the electronic influence of substituents on the pyridine ring noted that a benzyloxy group at the 4-position can exhibit both electron-withdrawing and electron-donating properties, depending on the analytical method used.[3] This electronic duality can influence the reactivity of the corresponding boronic acid in cross-coupling reactions.

Table 1: Qualitative Stability Comparison of Benzyloxypyridine Boronic Acid Isomers

| Isomer Position (Benzyloxy, Boronic Acid) | Predicted Relative Stability | Key Factors Influencing Stability |

| (X, 2-B(OH)₂) | Low | Prone to rapid protodeboronation via a zwitterionic intermediate.[2] |

| (6-OBn, 3-B(OH)₂) | High | The boronic acid is at a stable position, distant from the ring nitrogen. |

| (5-OBn, 3-B(OH)₂) | High | The boronic acid is at a stable position. |

| (2-OBn, 4-B(OH)₂) | Moderate to High | The boronic acid is at a stable position, though the 2-benzyloxy group can influence ring electronics.[3] |

| (2-OBn, 5-B(OH)₂) | Moderate to High | The boronic acid is at a stable position. |

This table provides a qualitative prediction based on established principles of pyridine boronic acid stability. Experimental verification is always recommended.

Strategies for Enhancing Stability: The Role of Protecting Groups

Given the inherent instability of certain boronic acids, particularly the 2-pyridyl isomers, the use of protecting groups is a crucial strategy. These groups modulate the properties of the boronic acid, rendering them more stable for storage and handling, and in some cases, for the cross-coupling reaction itself.

-

Pinacol Esters: The most common method to stabilize boronic acids is their conversion to the corresponding pinacol ester.[1] This is typically achieved by reacting the boronic acid with pinacol. The resulting cyclic boronate is more sterically hindered and less prone to protodeboronation and trimerization to form boroxines.

-

MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions.[4] They are particularly valuable for the slow release of the active boronic acid under basic conditions, which can be advantageous in cross-coupling reactions with challenging substrates.[5][6] This slow release minimizes the concentration of the potentially unstable free boronic acid in the reaction mixture at any given time, thus suppressing decomposition pathways.

-

Diethanolamine Adducts: Boronic acids can form stable, crystalline adducts with diethanolamine. These adducts are often easily purified and can sometimes be used directly in Suzuki-Miyaura reactions.

Caption: Strategies for stabilizing boronic acids.

The Art of the Suzuki-Miyaura Coupling: Reactivity and Optimization

The Suzuki-Miyaura cross-coupling is the cornerstone reaction for benzyloxypyridine boronic acids, enabling the formation of C-C bonds with a wide array of coupling partners.[7] The success of this reaction hinges on a careful orchestration of catalyst, ligand, base, and solvent, all while navigating the potential for boronic acid decomposition.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[7] The transmetalation step is often rate-limiting and requires the activation of the boronic acid with a base to form a more nucleophilic "ate" complex.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

A Field-Proven Protocol for Suzuki-Miyaura Coupling

The following protocol provides a robust starting point for the coupling of a benzyloxypyridine boronic acid with an aryl bromide. Optimization of the specific components may be necessary depending on the substrates.

Step-by-Step Methodology:

-

Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the benzyloxypyridine boronic acid (or its pinacol ester, 1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate. Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Table 2: Typical Suzuki-Miyaura Reaction Parameters

| Component | Example | Typical Amount/Concentration | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 1-5 mol% | Catalyzes the cross-coupling reaction.[7] |

| Ligand | PPh₃, SPhos, XPhos | 1-2 equiv relative to Pd | Stabilizes the palladium catalyst and influences its reactivity. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2-3 equiv | Activates the boronic acid for transmetalation.[7] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | - | Solubilizes reagents and influences reaction kinetics. |

| Temperature | 80-110 °C | - | Provides the necessary activation energy for the reaction. |

Synthesis and Purification: Practical Considerations

The synthesis of benzyloxypyridine boronic acids typically involves a halogen-metal exchange of the corresponding benzyloxypyridine halide, followed by quenching with a borate ester. The choice of organometallic reagent (e.g., n-BuLi or a Grignard reagent) and reaction conditions is critical to avoid side reactions.

Illustrative Synthesis of a Benzyloxypyridine Boronic Acid Pinacol Ester:

-

Halogen-Metal Exchange: Dissolve the benzyloxy-bromopyridine in an anhydrous solvent such as THF or diethyl ether and cool to -78 °C under an inert atmosphere. Slowly add a solution of n-butyllithium in hexanes.

-

Borylation: After stirring for a short period, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrOBPin) and allow the reaction to slowly warm to room temperature.

-

Quench and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent, wash with water and brine, and dry.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Purification of boronic acids can be challenging due to their polarity and tendency to form boroxines.[8] Chromatography on silica gel can sometimes lead to decomposition. An alternative is to convert the crude boronic acid to its pinacol ester, which is generally more amenable to purification by chromatography.[1] Acid-base extraction can also be employed to purify the free boronic acids.

Analytical Techniques for Characterization and Stability Assessment

A multi-pronged analytical approach is essential for confirming the identity, purity, and stability of benzyloxypyridine boronic acids.

-

NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. ¹¹B NMR is particularly useful for assessing the environment of the boron atom and can help distinguish between the boronic acid, its ester, and boroxine forms.[9]

-

LC-MS: Liquid chromatography-mass spectrometry is a powerful tool for monitoring reaction progress and assessing the purity of the final product.[10] It can also be used to track the decomposition of the boronic acid over time in stability studies.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for determining the purity of boronic acids and their derivatives.

Troubleshooting Common Challenges

Table 3: Troubleshooting Guide for Benzyloxypyridine Boronic Acids

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low yield in Suzuki coupling | - Inefficient catalyst activity- Protodeboronation of the boronic acid- Incomplete reaction | - Screen different palladium catalysts and ligands.- Use a more stable boronic acid derivative (e.g., pinacol or MIDA ester).- Increase reaction temperature or time. |

| Significant protodeboronation | - Unstable boronic acid (especially 2-pyridyl)- Prolonged reaction times at high temperatures | - Use a protecting group (pinacol, MIDA).- Employ a more active catalyst to shorten the reaction time.- Optimize the base and solvent system. |

| Difficulty in purification | - Polarity of the free boronic acid- Decomposition on silica gel | - Convert to the pinacol ester before chromatography.- Utilize acid-base extraction techniques.- Consider recrystallization. |

| Inconsistent reactivity | - Impurities in the boronic acid- Degradation upon storage | - Re-purify the boronic acid before use.- Store sensitive boronic acids as their stable esters under an inert atmosphere at low temperatures. |

Conclusion

Benzyloxypyridine boronic acids are valuable and versatile reagents in the synthetic chemist's toolbox. A thorough understanding of their stability, particularly the propensity for protodeboronation, and the nuances of their reactivity in Suzuki-Miyaura cross-coupling reactions is critical for their successful application. By employing strategies to enhance stability, such as the use of pinacol or MIDA esters, and by carefully optimizing reaction conditions, researchers can unlock the full potential of these building blocks in the synthesis of novel and complex molecules for drug discovery and beyond. This guide serves as a foundational resource, encouraging a proactive and informed approach to working with these powerful synthetic intermediates.

References

Sources

- 1. rsc.org [rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 5. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

Technical Guide: Spectroscopic Characterization of (5-(Benzyloxy)pyridin-3-yl)boronic Acid

This guide provides an in-depth technical analysis of (5-(Benzyloxy)pyridin-3-yl)boronic acid , a critical heterocyclic building block used in the development of kinase inhibitors (e.g., PI3K, Hsp90) and other medicinal chemistry campaigns.

Executive Summary

(5-(Benzyloxy)pyridin-3-yl)boronic acid (CAS 1190423-61-0) serves as a versatile Suzuki-Miyaura coupling partner. Its structural utility lies in the 3,5-disubstitution pattern of the pyridine ring, which allows for the orthogonal introduction of vectors—the benzyloxy group acts as a masked phenol or hydrophobic anchor, while the boronic acid facilitates C-C bond formation.

This guide details the spectroscopic signature (NMR, MS, IR) required to validate the identity and purity of this compound, distinguishing it from its regioisomers (e.g., the 6-benzyloxy isomer) and its boroxine anhydride form.

Chemical Identity & Physicochemical Properties[1][2][3][4]

| Property | Data |

| Chemical Name | (5-(Benzyloxy)pyridin-3-yl)boronic acid |

| CAS Number | 1190423-61-0 |

| Molecular Formula | C₁₂H₁₂BNO₃ |

| Molecular Weight | 229.04 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, MeOH; sparingly soluble in CH₂Cl₂, water |

| pKa (Calculated) | ~8.5 (Boronic acid), ~3.0 (Pyridine N) |

Synthesis & Reaction Pathway

Understanding the synthesis is prerequisite to interpreting the impurity profile in spectroscopic data. The compound is typically prepared via Lithium-Halogen Exchange or Palladium-Catalyzed Borylation from the brominated precursor.

Synthesis Workflow Diagram

Caption: Synthesis of (5-(Benzyloxy)pyridin-3-yl)boronic acid via lithiation of the bromo-intermediate.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR)

The NMR analysis must account for the boroxine-boronic acid equilibrium . In anhydrous solvents (CDCl₃), the trimeric boroxine form may dominate, leading to broad or shifted peaks. DMSO-d₆ is the preferred solvent as it stabilizes the monomeric boronic acid species via hydrogen bonding.

1. Precursor Reference: 3-Bromo-5-(benzyloxy)pyridine

To validate the final product, one must first confirm the consumption of the bromide precursor.

-

Solvent: CDCl₃

-

¹H NMR:

8.33 (d, J=1.8 Hz, 1H, H2), 8.28 (d, J=2.7 Hz, 1H, H6), 7.45–7.35 (m, 6H, Ph + H4), 5.15 (s, 2H, CH₂).-

Note: The H2 and H6 protons are distinct but close in shift. The H4 proton overlaps with the aromatic benzyl signals.

-

2. Target Product: (5-(Benzyloxy)pyridin-3-yl)boronic acid

-

Solvent: DMSO-d₆ (Recommended)

-

¹H NMR Assignment:

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 8.60 – 8.70 | s (broad) | 2H | B(OH)₂ | Characteristic boronic acid hydroxyls; disappears with D₂O shake. |

| 8.55 | d (J~1.5 Hz) | 1H | Py-H2 | Deshielded by adjacent N and B(OH)₂. |

| 8.25 | d (J~2.5 Hz) | 1H | Py-H6 | Deshielded by N; ortho to OBn. |

| 7.60 | dd (J~2.5, 1.5 Hz) | 1H | Py-H4 | Shielded relative to H2/H6 due to lack of direct N-adjacency. |

| 7.30 – 7.45 | m | 5H | Ph-H | Benzyl aromatic protons (chemically equivalent environment). |

| 5.18 | s | 2H | -OCH₂- | Benzylic methylene; sharp singlet. |

-

¹³C NMR (DMSO-d₆):

-

Pyridine Carbons: ~154.5 (C5-O), ~144.0 (C2), ~138.0 (C6), ~126.0 (C4). Note: The C-B carbon (C3) is often broad or not observed due to Quadrupolar Relaxation of the Boron nucleus.

-

Benzyl Carbons: 136.5 (Ipso), 128.5 (Meta), 128.0 (Ortho), 127.8 (Para), 70.1 (CH₂).

-

B. Mass Spectrometry (MS)

Boronic acids are notoriously difficult to ionize in standard ESI+ mode due to their Lewis acidity and tendency to form anhydrides.

-

Ionization Mode: ESI+ or ESI- (ESI- often gives cleaner [M-H]⁻ peaks for boronic acids).

-

Observed Ions (ESI+):

-

[M+H]⁺: m/z 230.1 (Base peak for monomer).

-

[M+H - H₂O]⁺: m/z 212.1 (Boroxine fragment precursor).

-

[2M - H₂O + H]⁺: Dimer aggregates often observed.

-

-

Isotope Pattern: Boron exists as ¹⁰B (20%) and ¹¹B (80%).

-

Look for the characteristic isotopic split: The M peak (¹¹B) will have a distinct M-1 peak (¹⁰B) at ~25% intensity.

-

C. Infrared Spectroscopy (IR)[6][7]

-

O-H Stretch: 3200–3400 cm⁻¹ (Broad, strong; Boronic acid OH).

-

B-O Stretch: 1330–1350 cm⁻¹ (Strong).

-

C=N / C=C (Pyridine): 1580, 1460 cm⁻¹.

-

C-O-C (Ether): 1240–1260 cm⁻¹.

Experimental Protocols

Protocol 1: Synthesis of Precursor (3-Bromo-5-(benzyloxy)pyridine)

Validation: This step ensures the correct regiochemistry before borylation.

-

Setup: Flame-dry a 250 mL round-bottom flask under N₂.

-

Reagents: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous DMF (0.5 M).

-

Addition: Add Benzyl alcohol (1.0 equiv) dropwise at 0°C. Stir for 30 min.

-

Reaction: Add 3,5-dibromopyridine (1.0 equiv) in one portion. Heat to 60°C for 4 hours.

-

Mechanism:[1] Nucleophilic Aromatic Substitution (S_NAr).

-

-

Workup: Quench with water, extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.

-

Purification: Silica gel chromatography (10% EtOAc/Hexanes).

-

Yield: Expect 40–50%. Product is a white solid.

-

Protocol 2: Borylation to Target

-

Setup: Dry a 3-neck flask equipped with a low-temp thermometer under Argon.

-

Solution: Dissolve 3-bromo-5-(benzyloxy)pyridine (1.0 equiv) and Triisopropyl borate (B(OiPr)₃, 1.2 equiv) in anhydrous THF/Toluene (4:1 ratio).

-

Expert Tip: Adding the borate before the lithiation (In-Situ Quench) prevents the unstable lithio-pyridine intermediate from dimerizing or polymerizing.

-

-

Lithiation: Cool to -78°C . Add n-Butyllithium (2.5 M in hexanes, 1.1 equiv) dropwise over 30 mins.

-

Quench: Stir at -78°C for 1 hour, then allow to warm to -20°C. Quench with 2N HCl (aq).

-

Isolation: Adjust pH to ~5.0. Extract with THF/EtOAc.

-

Crystallization: Triturate the crude residue with Acetonitrile/Water to precipitate the boronic acid.

Quality Control & Stability

-

Boroxine Cycle: Upon storage, the compound may dehydrate to form the cyclic trimer (boroxine). This is reversible. To regenerate the monomer for reaction, treat the sample with aqueous base (NaOH) followed by careful acidification, or simply use the boroxine in Suzuki couplings (it hydrolyzes in situ).

-

Protodeboronation: Pyridine boronic acids are prone to C-B bond cleavage under high heat or strong base. Store at -20°C under inert atmosphere.

References

-

Precursor Synthesis: WO2011087776A1 - Isoindolinone inhibitors of phosphatidylinositol 3-kinase. (Example 2: Preparation of 3-benzyloxy-5-bromopyridine).

-

Borylation Methodology: Li, W., et al. "Recent Advances in the Synthesis of Pyridine Boronic Acids." J. Org. Chem. 2002, 67, 5394. (General In-Situ Quench Protocol).[2]

-

Spectroscopic Data (Analogous): US 2012/0202784 A1. (NMR data for 3-alkoxy-5-bromopyridines).

-

Pinacol Ester Derivative: CAS 1375302-99-0 Data Sheet. (Confirming existence of the boronate ester).

Sources

The Boronic Acid Moiety: A Reversible Covalent Warhead Revolutionizing Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Flatland of Reversible Inhibition

For decades, medicinal chemistry has been dominated by the principles of non-covalent, reversible inhibition, a paradigm of lock-and-key interactions governed by shape complementarity and transient forces. While undeniably successful, this approach often reaches its limits when faced with challenging targets characterized by shallow binding pockets or high ligand turnover. The ascent of covalent inhibitors marked a significant leap forward, offering the promise of enhanced potency and prolonged duration of action. Yet, the specter of irreversibility—and the associated risks of off-target toxicity and immune response—has often tempered their application.

This guide delves into the world of boronic acids, a class of compounds that elegantly bridge the divide between reversible and irreversible inhibition. The boronic acid moiety, with its unique electronic structure, acts as a "reversible covalent" warhead, capable of forming stable yet breakable covalent bonds with key nucleophilic residues in enzyme active sites. This remarkable property has propelled boronic acid-containing molecules from niche chemical reagents to the core of several FDA-approved drugs, transforming the therapeutic landscape for diseases ranging from multiple myeloma to life-threatening bacterial infections.

As a Senior Application Scientist, my aim is not merely to present a collection of facts, but to provide a field-proven guide that illuminates the causality behind the experimental choices we make. This whitepaper is structured to provide not just the "what" and "how," but the critical "why"—why boronic acids are uniquely suited for certain targets, why specific synthetic routes are chosen, and why particular assay conditions are paramount for accurately characterizing these fascinating molecules. We will explore their fundamental chemical properties, delve into their mechanisms of action, and provide actionable, detailed protocols for their synthesis and evaluation. This is a guide for the modern drug hunter, designed to equip you with the knowledge to harness the full potential of this versatile and powerful pharmacophore.

The Boronic Acid Pharmacophore: A Primer on its Unique Chemical Biology

At its core, a boronic acid is a derivative of boric acid where one hydroxyl group is replaced by an organic substituent (R-B(OH)₂). This seemingly simple substitution endows the boron atom with a unique set of properties that are central to its utility in medicinal chemistry.

The Lewis Acidity and Hybridization State of Boron

The boron atom in a boronic acid possesses an empty p-orbital, making it a Lewis acid—an electron pair acceptor. In its neutral state, the boron is sp² hybridized with a trigonal planar geometry. However, upon interaction with a Lewis base (an electron pair donor), such as the hydroxyl group of a serine or threonine residue in an enzyme's active site, the boron atom can accept a pair of electrons. This interaction leads to a change in hybridization to sp³, resulting in a more stable, tetrahedral boronate complex.[1] This ability to reversibly switch between a trigonal planar and a tetrahedral state is the cornerstone of its mechanism of action as a covalent, yet reversible, inhibitor.

Reversible Covalent Bonding: The Best of Both Worlds

The genius of the boronic acid warhead lies in the nature of the covalent bond it forms with biological nucleophiles. Unlike the permanent bonds formed by many traditional covalent inhibitors (e.g., Michael acceptors), the boron-oxygen or boron-nitrogen bond in the tetrahedral boronate complex is labile and can dissociate under physiological conditions, allowing the inhibitor to detach from its target. This reversibility offers several key advantages:

-

Reduced Risk of Off-Target Effects: Irreversible inhibitors can permanently modify unintended proteins, leading to toxicity. The reversible nature of boronic acid binding mitigates this risk.[2]

-

Sustained Target Engagement: While reversible, the covalent interaction provides a much longer residence time on the target compared to non-covalent inhibitors, leading to sustained pharmacological activity.[2]

-

Lower Immunogenicity Potential: Permanent modification of self-proteins can trigger an immune response. The transient nature of the boronic acid interaction is less likely to be immunogenic.[2]

Mechanism of Action: The Boronic Acid as a Serine Protease Inhibitor

One of the most successful applications of boronic acids is in the inhibition of serine proteases, a large family of enzymes involved in a multitude of physiological and pathological processes. The catalytic triad of a serine protease, typically consisting of serine, histidine, and aspartate residues, provides the perfect environment for boronic acid inhibition.

The boronic acid inhibitor acts as a transition-state analog. The electrophilic boron atom is attacked by the nucleophilic hydroxyl group of the active site serine, forming a tetrahedral boronate adduct.[1] This adduct mimics the tetrahedral intermediate formed during normal peptide bond hydrolysis, but is significantly more stable, effectively locking the enzyme in an inactive state. The neighboring histidine residue in the catalytic triad often plays a role in stabilizing this complex.[3]

dot

Clinical Success Stories: FDA-Approved Boronic Acid Drugs

The therapeutic potential of boronic acids is not merely theoretical. Several boronic acid-containing drugs have successfully navigated the rigorous drug development process and are now providing significant clinical benefits to patients.

| Drug Name (Brand) | Target Enzyme/Pathway | Indication | Key Potency Metric | Reference |

| Bortezomib (Velcade®) | 26S Proteasome (β5 subunit) | Multiple Myeloma, Mantle Cell Lymphoma | IC₅₀: 3-20 nM (in MM cell lines) | [4] |

| Ixazomib (Ninlaro®) | 26S Proteasome (β5 subunit) | Multiple Myeloma | IC₅₀: 3.4 nM (for β5 subunit) | [5][6] |

| Vaborbactam (Vabomere®) | Serine β-Lactamases (e.g., KPC) | Complicated Urinary Tract Infections | Kᵢ: 0.022-0.18 µM (Class A & C enzymes) | [7] |

Bortezomib (Velcade®): The trailblazer in this class, bortezomib was the first proteasome inhibitor to be approved by the FDA in 2003.[8] Its mechanism of action involves the inhibition of the chymotrypsin-like activity of the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for degrading proteins involved in cell cycle regulation and apoptosis.[1] By blocking this pathway, bortezomib leads to the accumulation of pro-apoptotic factors, ultimately inducing cell death in rapidly dividing cancer cells.[1]

Ixazomib (Ninlaro®): Following the success of bortezomib, ixazomib was developed as the first orally bioavailable proteasome inhibitor, approved by the FDA in 2015.[8] It shares a similar mechanism of action with bortezomib, reversibly inhibiting the β5 subunit of the 20S proteasome.[6] The oral route of administration offers a significant improvement in convenience for patients requiring long-term treatment.

Vaborbactam (Vabomere®): Addressing the growing crisis of antibiotic resistance, vaborbactam was approved in 2017 as a β-lactamase inhibitor.[8] It is a cyclic boronic acid that potently inhibits serine β-lactamases, including the notorious Klebsiella pneumoniae carbapenemase (KPC).[7] Co-administered with the carbapenem antibiotic meropenem, vaborbactam restores the antibiotic's efficacy against many multidrug-resistant Gram-negative bacteria.

Experimental Workflows: Synthesis and Biological Evaluation

A deep understanding of the practical aspects of working with boronic acids is crucial for any researcher in this field. This section provides detailed, step-by-step protocols for the synthesis of a representative aryl boronic acid and for a key biological assay.

Synthesis of an Aryl Boronic Acid via Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that has become a workhorse for the synthesis of aryl and vinyl boronic esters, which are stable and easily handled precursors to boronic acids.[9] The choice of a mild base, such as potassium acetate (KOAc), is critical to prevent the competing Suzuki coupling of the newly formed boronate ester with the starting aryl halide.[9]

dot

Protocol: Synthesis of 4-methoxyphenylboronic acid pinacol ester

-

Materials:

-

4-bromoanisole (1.0 eq)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium acetate (KOAc) (3.0 eq)

-

Anhydrous 1,4-dioxane

-

-

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, B₂pin₂, Pd(dppf)Cl₂, and KOAc.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add anhydrous 1,4-dioxane via syringe.

-

Causality: The use of an inert atmosphere and anhydrous solvent is crucial to prevent the deactivation of the palladium catalyst and unwanted side reactions.[10]

-

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the aryl boronic ester.

-

Causality: Boronic esters are generally more stable and easier to purify by chromatography than the corresponding boronic acids.[11]

-

-

Hydrolysis (Optional): The pinacol ester can often be used directly in subsequent reactions. If the free boronic acid is required, the ester can be hydrolyzed under acidic conditions (e.g., stirring with aqueous HCl in THF).

-

Biological Evaluation: Serine Protease Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory potency (IC₅₀) of a boronic acid compound against a serine protease using a fluorogenic substrate.

Protocol: IC₅₀ Determination for a Boronic Acid Inhibitor against a Serine Protease

-

Materials:

-

Purified serine protease (e.g., chymotrypsin, trypsin)

-

Boronic acid inhibitor stock solution (in DMSO)

-

Fluorogenic peptide substrate specific for the protease

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)

-

96-well microplate (black, for fluorescence)

-

Fluorescence plate reader

-

-

Procedure:

-

Inhibitor Dilution: Prepare a serial dilution of the boronic acid inhibitor in the assay buffer. It is important to keep the final DMSO concentration constant across all wells (typically ≤1%).

-

Causality: High concentrations of DMSO can affect enzyme activity and compound solubility. Maintaining a constant concentration ensures that any observed effects are due to the inhibitor and not the solvent.

-

-

Enzyme and Inhibitor Pre-incubation: In the wells of the 96-well plate, add a fixed concentration of the serine protease to each well containing the serially diluted inhibitor. Also include control wells with enzyme and buffer only (no inhibitor) and wells with buffer only (background).

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 15-30 minutes).

-

Causality: Pre-incubation allows the reversible covalent inhibitor to reach equilibrium with the enzyme before the addition of the substrate, which is crucial for obtaining accurate potency measurements for time-dependent inhibitors.[12]

-

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells simultaneously using a multichannel pipette.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each well from the linear portion of the fluorescence versus time plot.

-

Subtract the background rate (from wells with no enzyme).

-